(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c20-13-2-1-3-14(21)18(13)19(23)22-7-6-17(26-9-8-22)12-4-5-15-16(10-12)25-11-24-15/h1-5,10,17H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHFBHLMYCLTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that incorporates a thiazepane ring and a benzo[d][1,3]dioxole moiety. This structural combination suggests significant potential for diverse biological activities. The following sections detail the biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Structural Characteristics
The compound features several key structural components:
- Thiazepane Ring : Known for its role in enhancing the pharmacological properties of compounds.
- Benzo[d][1,3]dioxole Moiety : Associated with various medicinal chemistry applications due to its ability to interact with biological targets.
- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and modulate biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈ClFNO₂S |
| Molecular Weight | 357.86 g/mol |
| IUPAC Name | This compound |
Pharmacological Profile
The biological activity of this compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Potential against bacterial and fungal strains.
- Anticancer Properties : In vitro studies suggest cytotoxic effects on certain cancer cell lines.
- Neuropharmacological Effects : Possible anxiolytic or anticonvulsant properties based on structural similarities to known benzodiazepines.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazepane and benzo[d][1,3]dioxole components can significantly influence biological activity. For instance:
- Thiazepane Modifications : Altering substituents on the thiazepane ring can enhance binding affinity to specific receptors.
- Benzo[d][1,3]dioxole Variants : Different substitutions on this moiety may lead to improved pharmacokinetic profiles.
Study 1: Anticancer Activity
A study evaluating derivatives of thiazepane compounds found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety was crucial for maintaining this activity.
Study 2: Antimicrobial Efficacy
In vitro testing revealed that compounds structurally related to this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms increased potency.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d][1,3]dioxole Moiety : Cyclization of catechol derivatives.
- Construction of Thiazepane Ring : Reaction between a suitable amine and thioamide under acidic conditions.
- Final Coupling Reaction : Attachment of the chloro-fluorophenyl group via nucleophilic substitution.
Optimization Strategies
Careful optimization of reaction conditions is essential to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in anticancer applications. The presence of the thiazepane ring may enhance interactions with specific cancer cell receptors, potentially leading to apoptosis in malignant cells. Studies have demonstrated that thiazepane derivatives can inhibit cancer cell proliferation by disrupting cell cycle progression and inducing programmed cell death.
Neuropharmacology
The benzo[d][1,3]dioxole component is often associated with neuroactive properties. Compounds containing this moiety have been investigated for their effects on neurotransmitter systems, particularly in the modulation of GABAergic activity. This suggests potential applications as anxiolytics or anticonvulsants.
Antimicrobial Properties
Preliminary studies have indicated that thiazepane-containing compounds may possess antimicrobial properties. The unique structural features could facilitate interactions with bacterial membranes or enzymes, offering a pathway for developing new antibiotics or antifungal agents.
Synthetic Routes
The synthesis of (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Thiazepane Ring : This step often involves reacting suitable amines with thiols and alkyl halides under basic conditions.
- Coupling Reactions : The final product is formed through palladium-catalyzed cross-coupling reactions between the thiazepane and benzo[d][1,3]dioxole intermediates with the chloro-fluorophenyl group.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- A study published in Medicinal Chemistry highlighted the anticancer effects of thiazepane derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .
- Research on neuroactive compounds containing benzo[d][1,3]dioxole has shown promise in treating anxiety disorders by modulating GABA receptors .
Data Table: Comparative Analysis of Related Compounds
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Answer: A combination of IR spectroscopy , <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and GC-MS is critical. IR identifies functional groups (e.g., carbonyl at ~1705 cm<sup>-1</sup> and aromatic C-O stretches at ~1221–1135 cm<sup>-1</sup>). <sup>1</sup>H-NMR (400 MHz, CDCl3) resolves proton environments (e.g., thiazepane protons at δ 2.5–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm). <sup>13</sup>C-NMR confirms carbon types, such as the methanone carbonyl (~200 ppm). GC-MS provides molecular ion peaks and fragmentation patterns (e.g., m/z 407.1 for [M+H]<sup>+</sup>) .
Q. How can synthetic purity be optimized for this compound?
Answer: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or GC-MS (retention time comparison). For example, a 76.3% yield was achieved with 100% purity but required rigorous drying and inert atmosphere conditions to minimize residual solvents or oxidation byproducts .
Q. What safety protocols are critical during synthesis?
Answer: Follow Globally Harmonized System (GHS) guidelines for handling chlorinated/fluorinated aromatics:
- Use fume hoods for volatile intermediates.
- Wear nitrile gloves and chemical-resistant aprons .
- Store in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How to resolve contradictions between calculated and observed HRMS data?
Answer: Discrepancies (e.g., Δm/z ±0.5 in EI-HRMS) often arise from isotopic contributions (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl, <sup>19</sup>F) or ionization efficiency . Perform isotopic pattern simulation (software: Bruker Compass DataAnalysis) and compare with experimental spectra. For example, a 2% impurity in GC-MS (m/z 409.1) may indicate a dichloro byproduct, requiring MS/MS fragmentation analysis .
Q. What strategies mitigate isomer formation during thiazepane ring closure?
Answer: Control ring-closing regioselectivity by:
Q. How to design biological activity assays for this compound?
Answer: Prioritize target-specific assays based on structural analogs:
Q. What analytical challenges arise in quantifying trace impurities?
Answer: Impurities (e.g., 2% isomer in GC-MS) require high-resolution LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile). Use external calibration curves (0.1–10 µg/mL) and validate via spike-recovery experiments (90–110% recovery). For halogenated byproducts, ICP-MS quantifies residual Cl/F .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
